ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The compound ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with a 4-(N,N-diisobutylsulfamoyl)benzamido group and tetramethylcyclohexane moiety. The diisobutylsulfamoyl group may enhance solubility or target binding, while the tetramethyl substituents likely influence steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O5S2/c1-10-37-27(34)23-22-15-28(6,7)31-29(8,9)24(22)38-26(23)30-25(33)20-11-13-21(14-12-20)39(35,36)32(16-18(2)3)17-19(4)5/h11-14,18-19,31H,10,15-17H2,1-9H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEHJVXOONBPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential biological activity. Its structure suggests various functional groups that may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 579.73 g/mol. It features a thieno[2,3-c]pyridine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H37N3O7S2 |
| Molecular Weight | 579.73 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyridine have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has suggested that sulfamoyl derivatives possess antimicrobial properties. The presence of the N,N-diisobutylsulfamoyl group in this compound may enhance its ability to inhibit bacterial growth. Studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfamoyl compounds have been investigated for their ability to inhibit carbonic anhydrase and other enzymes critical in various physiological processes . This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of thieno[2,3-c]pyridine derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds within the thieno[2,3-c]pyridine family exhibit significant antimicrobial activity. Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown potential against various bacterial strains.
Antibacterial Activity Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 4 | 85 |
| Streptococcus pneumoniae | 2 | 90 |
| Escherichia coli | 8 | 70 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include absorption rates and metabolic pathways.
Pharmacokinetic Properties Table
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | High volume of distribution |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Study 1: Antibacterial Evaluation
A comprehensive study evaluated the antibacterial effects of derivatives from the thieno[2,3-c]pyridine family. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: In Silico Studies
In silico molecular docking studies have suggested that this compound could serve as a lead compound for further optimization as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is a versatile pharmacophore. Key structural variations among analogs include:
- Substituents at Position 2: The target compound features a 4-(N,N-diisobutylsulfamoyl)benzamido group, whereas analogs like ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () incorporate phenylthioureido groups .
- Substituents at Position 6: Derivatives such as methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound 3e, ) include acetyl and trimethoxyphenylamino groups linked to antitubulin activity .
Structure-Activity Relationships (SAR)
- Position 2 Modifications: Sulfonamide groups (e.g., diisobutylsulfamoyl) may enhance solubility and target affinity, while thioureido or cyanoacetyl groups (–9) influence reactivity and binding .
- Position 6 Modifications : Acetyl and trimethoxyphenyl groups correlate with antitubulin activity, likely via interactions with tubulin’s colchicine-binding site .
- Tetramethylcyclohexane: The 5,5,7,7-tetramethyl substitution in the target compound may reduce ring flexibility, improving metabolic stability compared to non-methylated analogs.
- Anti-mycobacterial Activity : 3D-QSAR studies indicate that bulky, electron-donating groups at positions 2 and 6 enhance activity against M. tuberculosis .
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction enables enantioselective construction of the thienopyridine core. As described in PMC literature, 2-substituted thiophenes react with aldehydes or ketones under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine system. For the 5,5,7,7-tetramethyl variant, cyclopropanecarboxaldehyde derivatives are employed with 2-aminothiophene precursors. Key solvents include toluene and dimethyl sulfoxide (DMSO), with sodium hydride as a base to deprotonate intermediates. Yields for analogous systems range from 70–85% after crystallization.
Lithium-Halogen Exchange and Boronation
Patent EP3475288B1 details a lithiation-boronation sequence for functionalizing preformed thienopyridine intermediates. Hexyl lithium reacts with N-trityl-protected tetrahydrothieno[2,3-c]pyridine at −63°C in toluene, followed by tributyl borate and hydrogen peroxide to introduce hydroxyl groups. This method achieves 86% yield for prasugrel intermediates, suggesting applicability for methyl-substituted derivatives.
Amidation and Esterification
Amide Bond Formation
The sulfamoylbenzoyl chloride reacts with the tetrahydrothienopyridine amine group under Schotten-Baumann conditions. A biphasic system of ethyl acetate and aqueous sodium bicarbonate facilitates rapid amidation at 0–5°C, minimizing hydrolysis. Reports indicate 82–89% yields for similar substrates, with residual starting material removed via aqueous washes.
Ethyl Ester Installation
Esterification of the 3-carboxylic acid is achieved using ethanol and thionyl chloride, generating the ethyl ester in situ. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable direct esterification with ethanol, though this requires anhydrous DCM and low temperatures (−20°C). Yields for both methods exceed 75%, with HPLC purity >98% after recrystallization from isopropyl alcohol.
Process Optimization and Scalability
Solvent Selection
Comparative solvent studies from multiple patents reveal acetone and ethyl acetate as optimal for cyclization and amidation steps due to their balance of polarity and boiling points. Toluene/DMSO mixtures are critical for high-temperature condensations (e.g., 110°C), enabling complete conversion without byproduct formation.
Protecting Group Strategy
The N-trityl group (triphenylmethyl) is employed in EP3475288B1 to prevent side reactions during lithiation. Deprotection with hydrogen chloride in acetone quantitatively removes the trityl group, yielding the free amine for subsequent amidation.
Purity Control
Capillary gas chromatography (GC) and HPLC are utilized to monitor intermediates, ensuring impurities like 1,5-dibromo-1-(2-fluorophenyl)pentane-2-one remain below 0.05%. Final recrystallization from acetone/water (9:1) achieves pharmaceutical-grade purity (>99.5%).
Comparative Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Solvent Performance in Cyclization
| Solvent | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene/DMSO | 1.5 | 85 | <0.5 |
| THF | 3.0 | 72 | 2.1 |
| Acetonitrile | 4.0 | 68 | 3.4 |
Q & A
Q. What are the critical structural features of this compound, and how do they influence reactivity in synthetic pathways?
The compound’s reactivity is governed by:
- The N,N-diisobutylsulfamoyl group , which introduces steric hindrance and polar interactions, affecting nucleophilic substitution or coupling reactions.
- The tetrahydrothieno[2,3-c]pyridine core , a conformationally restricted heterocycle prone to ring-opening under acidic/basic conditions.
- The ethyl carboxylate ester , a hydrolytically labile group requiring pH control during synthesis. Structural analogs (e.g., ethyl 2-(pyridine-4-carboxamido)-tetrahydrobenzothiophenes) show similar reactivity patterns in coupling reactions, as observed in X-ray crystallography studies .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves stereochemical ambiguities and confirms bond lengths (e.g., mean C–C bond deviation: 0.004 Å in related compounds) .
- NMR spectroscopy : Key for tracking regioselectivity in benzamido coupling (e.g., NMR signals at 165–171 ppm for carbonyl groups in similar thienopyridines) .
- Mass spectrometry : Validates molecular weight (e.g., ESIMS m/z 365.2 for analogs with sulfamoyl groups) .
Q. What are common synthetic routes for benzamido-thienopyridine derivatives?
- Step 1 : Coupling of sulfamoyl benzoyl chloride with aminothienopyridine intermediates under Schotten-Baumann conditions (30–68% yields reported for analogous compounds) .
- Step 2 : Cyclization using acetic anhydride/sodium acetate to form the tetrahydrothienopyridine core (reflux for 2–12 h, yields up to 68%) .
- Step 3 : Esterification with ethyl chloroformate in the presence of DMAP .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?
- Design of Experiments (DoE) : Apply statistical modeling (e.g., response surface methodology) to optimize parameters like temperature, solvent ratio, and catalyst loading. Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility for oxidation or coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfamoyl intermediates but require strict moisture control to prevent ester hydrolysis .
Q. How to resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR data for this compound?
- Dynamic NMR analysis : Detect conformational flexibility in the tetrahydrothienopyridine ring, which may cause signal splitting (e.g., NMR δ 2.24–8.01 ppm in related compounds) .
- X-ray vs. computational comparisons : Validate torsion angles and hydrogen bonding patterns. For example, crystal packing forces in analogs cause deviations from gas-phase DFT geometries .
Q. What strategies mitigate steric hindrance during coupling of the diisobutylsulfamoyl group?
- Protecting groups : Temporarily mask the sulfamoyl moiety with tert-butyldimethylsilyl (TBS) groups to reduce steric bulk during benzamido formation .
- Catalytic systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings, which tolerate bulky substituents (reported for pyridine-2-carboxaldehydes) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
